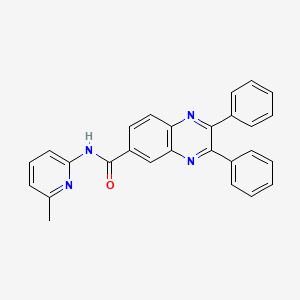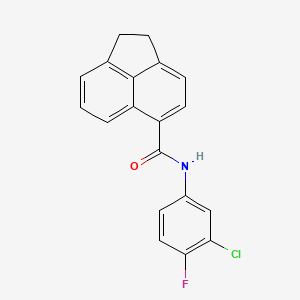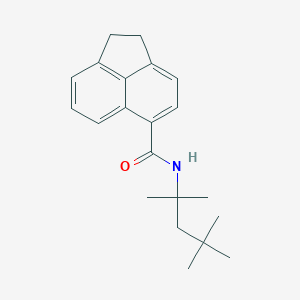![molecular formula C16H21BrN2O3 B3530948 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3530948.png)
3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione
Descripción general
Descripción
The compound 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as BIPPO, is a chemical compound that is used in scientific research for its various biochemical and physiological effects. BIPPO is a derivative of imidazolidinedione and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and regulation. It has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione has also been found to have anticonvulsant properties and has been used in the treatment of epilepsy. Additionally, 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione has been found to have antifungal properties and has been used in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione has also been found to have low toxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione is that its mechanism of action is not fully understood, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione. One potential area of research is the development of new drugs for the treatment of cancer and fungal infections. 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione has been found to have antitumor and antifungal properties, and further research could lead to the development of new drugs that are more effective than current treatments. Additionally, further research is needed to fully understand the mechanism of action of 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione, which could lead to new insights into the regulation of gene expression and DNA replication.
In conclusion, 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It has been found to have anticonvulsant, antitumor, and antifungal properties and has been used in the development of new drugs for the treatment of epilepsy, cancer, and fungal infections. While its mechanism of action is not fully understood, 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione has several advantages for use in lab experiments and has several future directions for research.
Aplicaciones Científicas De Investigación
3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione has been extensively studied for its potential use in various scientific research applications. It has been found to have various biological activities, including anticonvulsant, antitumor, and antifungal properties. 3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione has been used in the development of new drugs for the treatment of epilepsy, cancer, and fungal infections.
Propiedades
IUPAC Name |
3-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O3/c1-10(2)12-9-11(17)5-6-13(12)22-8-7-19-14(20)16(3,4)18-15(19)21/h5-6,9-10H,7-8H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKAZAUIHYOHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCN2C(=O)C(NC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-4-methylphenyl)-2-[(2-methoxy-5-nitrobenzyl)oxy]benzamide](/img/structure/B3530871.png)

![5-(4-bromobenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3530895.png)
![4-(propylsulfonyl)benzyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B3530898.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyloxy)acetamide](/img/structure/B3530902.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3530907.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(4-chlorobenzyl)acetamide](/img/structure/B3530924.png)
![1-(4-chlorophenyl)-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3530931.png)
![methyl [5-(2,4-diethoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3530934.png)
![N~1~-(2-cyanophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3530937.png)
![1-(2-bromo-2-propen-1-yl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B3530939.png)
